Epifadin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Epifadin is a novel antibiotic substance discovered in the human nose. It is produced by specific strains of the bacterial species Staphylococcus epidermidis, which occur on the mucous membrane of the inside wall of the nose. This compound constitutes a new, previously unknown class of antimicrobial compounds that kills microorganisms and could be used as a lead structure for the development of novel antibiotics .

Méthodes De Préparation

Epifadin is naturally produced by specific strains of Staphylococcus epidermidis. These strains can be isolated from the mucous membrane of the inside wall of the nose and the surface of the skin . The chemical structure of this compound is extremely unstable, and the substance is only active for a very few hours, so it has a mainly local effect . Currently, there are no synthetic routes or industrial production methods for this compound, as it is primarily obtained through natural isolation from the bacteria.

Analyse Des Réactions Chimiques

Applications De Recherche Scientifique

Epifadin has significant potential in scientific research, particularly in the development of novel antibiotics. It has been shown to be effective against a range of bacteria, including those from other habitats such as the intestine and certain fungi . This compound is especially effective against the potential pathogens Staphylococcus aureus, a hospital-acquired infection which is particularly dangerous in antibiotic-resistant form (MRSA) . More research is needed to discover whether this compound or its derivatives can be used for therapy, such as colonizing this compound-producing Staphylococcus epidermidis in the nasal mucosa and other places on our skin to suppress the growth of pathogens .

Mécanisme D'action

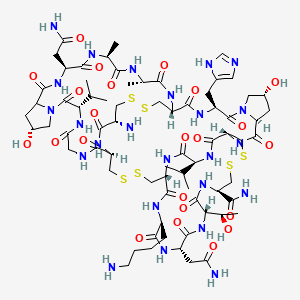

Epifadin exerts its effects by damaging the cell membrane of hostile bacterial cells, thereby killing the pathogen Staphylococcus aureus . The biosynthetic operon of this compound encompasses a hybrid non-ribosomal peptide synthase (NRPS)–polyketide synthase (PKS) gene cluster encoded on a plasmid . This hybrid architecture causes its amphiphilic and charged character and intrinsic reactivity .

Comparaison Avec Des Composés Similaires

Epifadin is unique in its class of antimicrobial compounds. A similar compound discovered by the same research group is Lugdunin, which also has a unique structure and antimicrobial properties . Both this compound and Lugdunin are produced by strains of Staphylococcus epidermidis and have shown effectiveness against Staphylococcus aureus . this compound’s chemical structure is extremely unstable, limiting its activity to a few hours, whereas Lugdunin has a more stable structure .

Propriétés

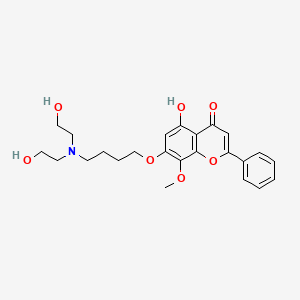

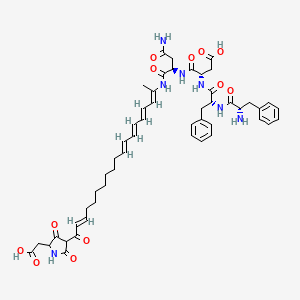

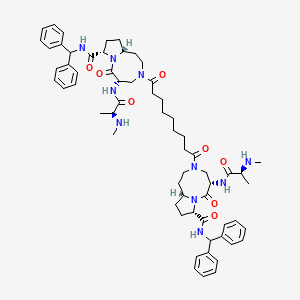

Formule moléculaire |

C51H63N7O12 |

|---|---|

Poids moléculaire |

966.1 g/mol |

Nom IUPAC |

(3S)-4-[[(2R)-4-amino-1-[[(2E,4E,6E,8E,17E)-19-[5-(carboxymethyl)-2,4-dioxopyrrolidin-3-yl]-19-oxononadeca-2,4,6,8,17-pentaen-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-[[(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C51H63N7O12/c1-33(22-16-12-10-8-6-4-2-3-5-7-9-11-13-21-27-41(59)45-46(65)37(31-43(61)62)55-51(45)70)54-48(67)39(30-42(53)60)57-50(69)40(32-44(63)64)58-49(68)38(29-35-25-19-15-20-26-35)56-47(66)36(52)28-34-23-17-14-18-24-34/h4,6,8,10,12,14-27,36-40,45H,2-3,5,7,9,11,13,28-32,52H2,1H3,(H2,53,60)(H,54,67)(H,55,70)(H,56,66)(H,57,69)(H,58,68)(H,61,62)(H,63,64)/b6-4+,10-8+,16-12+,27-21+,33-22+/t36-,37?,38+,39+,40-,45?/m0/s1 |

Clé InChI |

UOZUXOSTOXOUIQ-BHQUSESZSA-N |

SMILES isomérique |

C/C(=C\C=C\C=C\C=C\CCCCCCC/C=C/C(=O)C1C(=O)C(NC1=O)CC(=O)O)/NC(=O)[C@@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)N |

SMILES canonique |

CC(=CC=CC=CC=CCCCCCCCC=CC(=O)C1C(=O)C(NC1=O)CC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

cyclohexa-1,3,5-triene-1-carbonyl]amino]pentanedioic acid](/img/structure/B15136499.png)

![(10S,23S)-23-amino-18-chloro-10-ethyl-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione](/img/structure/B15136505.png)

![9-(4-Methylpiperazin-1-yl)-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-[1]benzoxepino[5,4-c]pyridine](/img/structure/B15136520.png)

![4-[[(1S,4aS,6S,7R,7aS)-4-methoxycarbonyl-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-6-yl]oxy]-2-hydroxy-4-oxobutanoic acid](/img/structure/B15136565.png)